molecular formula C17H27N5 B3014479 N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021059-91-5

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3014479
CAS No.: 1021059-91-5
M. Wt: 301.438
InChI Key: VUNLQSGVPCXFHK-UHFFFAOYSA-N
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Description

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a cyclododecyl substituent at the N4-position. The cyclododecyl group introduces significant steric bulk and hydrophobicity, which may influence binding affinity and selectivity toward biological targets.

Properties

IUPAC Name

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)21-16-15-12-20-22-17(15)19-13-18-16/h12-14H,1-11H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLQSGVPCXFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with urea in the presence of acetic acid, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H27N5
Molecular Weight: 301.4298
CAS Number: 1021059-91-5

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its bioisosteric properties related to purines. This structure allows it to interact effectively with various biological targets, particularly kinases involved in cell cycle regulation.

Cancer Treatment

One of the primary applications of N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is in the development of inhibitors for cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 plays a crucial role in cell cycle progression, and its inhibition can lead to selective apoptosis in cancer cells.

Case Study:
A study synthesized novel pyrazolo[3,4-d]pyrimidine derivatives that demonstrated significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) . The compounds exhibited IC50 values indicating effective inhibition of cell growth, with molecular docking studies confirming their binding affinity to CDK2.

Enzyme Inhibition

Beyond CDK inhibition, this compound has shown promise as an inhibitor of other enzymes such as 5-lipoxygenase, which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Research Findings:
In vitro studies have indicated that derivatives of this compound can selectively inhibit the activity of 5-lipoxygenase, thereby reducing the production of inflammatory mediators . Such findings highlight its therapeutic potential beyond oncology.

Conclusion and Future Directions

This compound represents a promising scaffold for drug development due to its ability to inhibit critical enzymes involved in tumor proliferation and inflammatory responses. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to establish it as a viable therapeutic agent.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives vary primarily in substituents at the N1-, N4-, and C3-positions. Key analogs include:

Compound Name Substituents Key Features
N-Cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclododecyl at N4 High steric bulk; potential for enhanced hydrophobic interactions
OSI-027 (R39) Optimized substituents mTORC1/mTORC2 inhibitor (IC50: 22 nM/65 nM); >100-fold selectivity over PI3K
OXA-01 (R40) Pyrazolo[3,4-d]pyrimidin-4-amine analog mTOR/PI3K dual inhibitor (IC50: 4 nM/190 nM); blocks 4E-BP1 phosphorylation
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenylethynyl at C3 Anti-breast cancer activity (IC50: 9.8 nM); ATP-binding site interaction
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclohexyl (N4), phenyl (N1) Smaller cycloalkyl group; uncharacterized activity
6-(Chloromethyl)-N,1-dimethyl-... Chloromethyl (C6), dimethyl (N4, N1) Intermediate for disubstituted derivatives; synthetic utility

Key Trends :

  • N4 Substituents : Bulky groups (e.g., cyclododecyl, cyclohexyl) enhance interactions with hydrophobic pockets in kinases like mTOR .
  • C3 Modifications : Electrophilic groups (e.g., phenylethynyl) improve anticancer potency by deepening ATP-binding site interactions .
  • N1 Substituents : Aromatic groups (e.g., phenyl) may stabilize the bioactive conformation .
Kinase Inhibition
  • OSI-027 (R39) : Demonstrates potent mTOR inhibition (IC50: 22 nM) and suppresses phosphorylation of downstream targets (4E-BP1, S6K1, AKT) .
  • OXA-01 (R40) : Exhibits mTOR selectivity over PI3K (IC50 ratio: 47.5), critical for overcoming rapamycin resistance .
  • Anti-breast Cancer Derivatives : Compounds 36 and 37 (IC50: ~10 nM) show para- and meta-substituents enhance hydrophobic interactions with tumor targets .
Toxicity and ADME Profiles
  • Mutagenicity: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives often show mutagenicity (Ames test) but low carcinogenicity in rodents .
  • Selectivity: Bulky N4 substituents (e.g., cyclododecyl) may reduce off-target effects by limiting access to non-target kinases .

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Substituents : Cyclododecyl and cyclohexyl groups improve mTOR inhibition by occupying hydrophobic regions adjacent to the ATP-binding site .
  • Electron-Withdrawing Groups : Halogens (e.g., iodine at C3) enable further derivatization via cross-coupling, enhancing diversity .
  • Steric Effects : Larger substituents (e.g., cyclododecyl vs. methyl) may reduce metabolic clearance but limit solubility .

Biological Activity

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it exhibits significant biological activity against various cancer cell lines. The unique cyclododecyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to reduced cell proliferation and tumor growth .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Details
Inhibition of CDK2 Directly inhibits CDK2, affecting cell cycle progression .
Antitumor Activity Demonstrates significant cytotoxic effects against various cancer cell lines .
Potential Antiviral Effects Some derivatives exhibit antiviral properties, although specific studies on this compound are limited .

Antitumor Activity

A study evaluated a series of pyrazolo[3,4-d]pyrimidine analogues for their antitumor activity. The findings indicated that compounds similar to this compound showed significant inhibitory effects on human hepatoma carcinoma cells with half-maximal inhibitory concentration (IC50) values ranging from 4.55 µM to 6.28 µM . These results underscore the potential of this compound class in cancer therapeutics.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[3,4-d]pyrimidines revealed that certain structural modifications enhance biological activity. For instance, the presence of halogen substituents was found to be crucial for antitumor efficacy . This insight suggests that further modifications to this compound could optimize its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative activities against various cancer cell lines. For example, one derivative showed IC50 values of 8.21 µM against A549 (lung cancer) and 19.56 µM against HCT116 (colon cancer) cells . Such findings highlight the importance of this compound class in developing new anticancer agents.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is characterized by its molecular weight (approximately 135.13 g/mol) and its stability under physiological conditions . However, safety assessments are crucial as compounds in this class may exhibit toxicity; thus, further studies are needed to evaluate their safety profiles comprehensively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can structural fidelity be validated?

  • Methodology : The compound can be synthesized via alkylation of the pyrazolo[3,4-d]pyrimidin-4-amine core with cyclododecyl halides under anhydrous acetonitrile, as described for analogous N-alkyl derivatives . Post-synthesis, purification involves solvent evaporation, recrystallization (e.g., from acetonitrile), and structural validation using IR and 1^1H NMR spectroscopy. Key IR peaks (e.g., N-H stretching at ~3300 cm1^{-1}) and NMR shifts (e.g., cyclododecyl protons at δ 1.0–2.0 ppm) confirm substitution .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

  • Methodology : Solubility is assessed in polar (DMSO, water) and nonpolar solvents (dichloromethane) via saturation shake-flask experiments. Stability under varying pH and temperature conditions is evaluated using HPLC monitoring over 24–72 hours. Thermal stability is determined via differential scanning calorimetry (DSC), referencing the parent compound’s melting point (~104–107°C for structurally similar derivatives) .

Advanced Research Questions

Q. How does the cyclododecyl substituent influence kinase selectivity in vitro, and what experimental designs validate this?

  • Methodology : Conduct kinase inhibition assays (e.g., ADP-Glo™) across a panel of kinases (e.g., Src, Abl) to determine IC50_{50} values. Compare selectivity profiles with smaller N-alkyl analogs (e.g., tert-butyl or cyclopentyl derivatives) to assess steric effects. Molecular docking studies (using software like AutoDock) can predict binding interactions, focusing on hydrophobic pocket accommodation of the cyclododecyl group .

Q. How can contradictory data between in vitro potency and in vivo bioavailability be resolved?

  • Methodology : Address poor bioavailability by evaluating metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis). If rapid metabolism is observed, introduce deuterium or fluorine atoms at labile positions. For low solubility, formulate as nanocrystals or use cyclodextrin-based carriers. Pharmacokinetic studies in rodents (IV vs. oral dosing) quantify bioavailability and guide structural optimization .

Q. What strategies mitigate off-target effects in cellular assays while maintaining target engagement?

  • Methodology : Use isoform-specific siRNA knockdowns or CRISPR-edited cell lines to confirm on-target activity. Counter-screening against structurally related kinases (e.g., CDPK1) identifies selectivity. Employ orthogonal assays (e.g., cellular thermal shift assays, CETSA) to validate target engagement in live cells .

Data Analysis & Optimization

Q. How are SAR (Structure-Activity Relationship) studies designed to optimize the cyclododecyl group’s role in biological activity?

  • Methodology : Synthesize analogs with varying alkyl chain lengths (C8–C14) or branched cycloalkyl groups. Test in dose-response assays (e.g., cell proliferation IC50_{50}) and correlate with LogP values. QSAR models (e.g., CoMFA) predict optimal hydrophobicity and steric bulk for activity .

Q. What analytical techniques resolve discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodology : Compare X-ray crystallography (solid state) with NMR-based NOESY (solution phase) to identify conformational flexibility. Molecular dynamics simulations (e.g., AMBER) model solvent effects and validate dominant conformers in physiological conditions .

Safety & Handling

Q. What safety protocols are critical for handling this compound given its hazard profile?

  • Methodology : Follow GHS guidelines (H301: toxic if swallowed; H315: skin irritation). Use PPE (gloves, goggles) and work in a fume hood. Store under inert gas (argon) at –20°C to prevent degradation. Dispose via incineration (UN 2811, Packing Group III) .

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